2-Fluoro-5-(methylsulfonyl)toluene
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Overview
Description
2-Fluoro-5-(methylsulfonyl)toluene is an organic compound with the molecular formula C8H9FO2S. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a methylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methylsulfonyl)toluene typically involves the introduction of the fluorine and methylsulfonyl groups onto the toluene ring. One common method is the electrophilic aromatic substitution reaction, where toluene is treated with fluorinating agents and methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride or iron(III) chloride to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methylsulfonyl)toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(methylsulfonyl)toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methylsulfonyl)toluene involves its interaction with various molecular targets. The fluorine atom and methylsulfonyl group influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(methylsulfonyl)toluene
- 2-Fluoro-6-(methylsulfonyl)toluene
- 3-Fluoro-5-(methylsulfonyl)toluene
Uniqueness
2-Fluoro-5-(methylsulfonyl)toluene is unique due to the specific positioning of the fluorine and methylsulfonyl groups on the toluene ring. This arrangement affects its chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-fluoro-2-methyl-4-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBXIJWSGFNBFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615991 |
Source
|
Record name | 1-Fluoro-4-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828270-58-2 |
Source
|
Record name | 1-Fluoro-4-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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